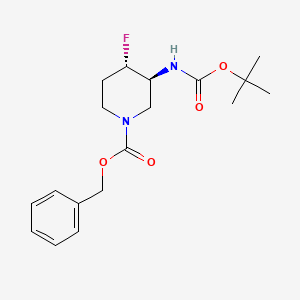

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

CAS No.: 1052713-40-2

Cat. No.: VC13658452

Molecular Formula: C18H25FN2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052713-40-2 |

|---|---|

| Molecular Formula | C18H25FN2O4 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |

| Standard InChI Key | MVHJFTQWJQHIAL-GJZGRUSLSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate, underscores its stereochemical configuration (3S,4S) and functional groups . Key structural attributes include:

-

Piperidine Core: A six-membered nitrogen-containing ring with fluorine at C4 and Boc-protected amine at C3.

-

Benzyl Ester: Enhances solubility and facilitates selective deprotection during synthesis.

-

Boc Group: Provides steric protection for the amine, enabling sequential reactivity in multi-step syntheses .

Table 1: Physicochemical Properties

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step strategies to install the fluorine atom and Boc group while preserving stereochemistry. A representative pathway includes:

-

Piperidine Functionalization: Fluorination at C4 via nucleophilic substitution or electrophilic fluorinating agents .

-

Boc Protection: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Benzylation: Esterification with benzyl chloroformate to introduce the carboxylate group .

Table 2: Representative Synthesis Steps from Patent Literature

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Fluorination of piperidine | Selectfluor®, KHF₂, DMF, 0°C → RT |

| 2 | Boc protection of amine | Boc₂O, DMAP, DCM, 24h |

| 3 | Benzyl ester formation | Benzyl chloroformate, Et₃N, THF, 0°C |

Critical challenges include maintaining trans stereochemistry during fluorination and avoiding premature deprotection of the Boc group. Recent advances employ chiral auxiliaries or asymmetric catalysis to improve enantiomeric excess .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s fluorinated piperidine scaffold mimics natural substrates of kinases, enabling competitive inhibition. In patent EP2473502A1, analogs demonstrated nanomolar affinity for JAK3, a target in autoimmune diseases . The fluorine atom’s electronegativity enhances binding to hydrophobic kinase pockets, while the Boc group allows modular derivatization .

CNS Drug Development

Fluorine’s ability to cross the blood-brain barrier (BBB) makes this compound a candidate for neurodegenerative therapeutics. Modifications to reduce polarity (e.g., replacing sulfonamides with oxazoles) have improved BBB permeability in related molecules, as seen in ferroptosis inhibitor studies .

Table 3: Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| Benzyl 4-(aminomethyl)-3-fluoro-4-OH-piperidine | JAK3 | 12 | Autoimmune disorders |

| tert-Butyl 3-(4-bromophenyl)piperazine | Serotonin receptor | 45 | Neuropsychiatric drugs |

Pharmacological and Toxicological Profile

Metabolic Stability

In vitro microsomal studies of analogs show half-lives >2 hours, attributed to the Boc group’s resistance to enzymatic cleavage . Fluorine’s metabolic inertia further enhances stability, reducing oxidative deamination .

Toxicity Considerations

Preliminary data indicate low acute toxicity (LD₅₀ >500 mg/kg in rodents), though chronic exposure risks remain unstudied. The benzyl ester’s hydrolysis to carboxylic acid may pose hepatotoxicity concerns, necessitating prodrug strategies .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

| Compound | Key Features | Advantages | Limitations |

|---|---|---|---|

| trans-Benzyl 4-(Boc-amino)-3-OH-piperidine | Hydroxyl instead of fluorine | Improved solubility | Reduced BBB permeability |

| Benzyl 3-fluoro-4-morpholinopiperidine | Morpholine substituent | Enhanced kinase selectivity | Synthetic complexity |

| tert-Butyl 3-aminopiperidine carboxylate | No fluorine or benzyl group | Cost-effective synthesis | Low target affinity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume